![molecular formula C14H10N2O2S B6414735 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261992-28-2](/img/structure/B6414735.png)
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid
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Overview
Description
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid is a heterocyclic compound that features a unique combination of a benzo[b]thiophene ring and a picolinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Picolinic Acid: The benzo[b]thiophene derivative is then coupled with picolinic acid using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The benzo[b]thiophene ring can interact with hydrophobic pockets in proteins, while the picolinic acid moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Lacks the amino group, making it less versatile for further modifications.
6-Amino-3-(thiophen-2-yl)picolinic acid: Similar structure but with a thiophene ring instead of a benzo[b]thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness
6-Amino-3-[benzo(b)thiophen-2-yl]picolinic acid is unique due to the combination of the benzo[b]thiophene ring and the picolinic acid moiety, which provides a balance of hydrophobic and hydrophilic properties. This makes it a valuable intermediate for the synthesis of compounds with diverse biological activities.
Properties
IUPAC Name |
6-amino-3-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-12-6-5-9(13(16-12)14(17)18)11-7-8-3-1-2-4-10(8)19-11/h1-7H,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUMEVGJBSYUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(N=C(C=C3)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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